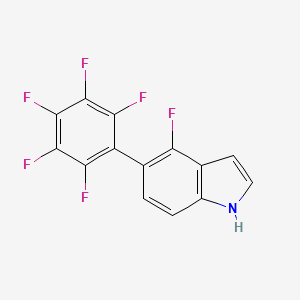
4-Fluoro-5-(perfluorophenyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-(perfluorophenyl)indole is a fluorinated indole derivative. The addition of fluorine atoms to the indole structure can significantly alter its chemical and biological properties, making fluorinated indoles a subject of interest for researchers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(perfluorophenyl)indole typically involves the functionalization of the indole ring with fluorine atoms and perfluorophenyl groups. One common approach is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . These reactions are usually carried out under controlled conditions, such as low temperatures and specific solvents, to achieve high yields and selectivity.
Another method involves the condensation of 2-fluoro-6-nitrotoluene with appropriate reagents to form the desired indole derivative . This method may require multiple steps, including reduction and cyclization reactions, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve efficiency and yield. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-(perfluorophenyl)indole can undergo various types of chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophilic Reagents: Trifluoromethyl hypofluorite (CF3OF), cesium fluoroxysulfate (CsOSO3F), and Selectfluor.
Nucleophilic Reagents: Various nucleophiles, such as amines and thiols, can react with the fluorinated indole to form new derivatives.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) can be used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or alkylated indole derivatives, while nucleophilic substitution reactions can produce various substituted indoles .
Aplicaciones Científicas De Investigación
4-Fluoro-5-(perfluorophenyl)indole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-(perfluorophenyl)indole involves its interaction with specific molecular targets and pathways. The fluorine atoms and perfluorophenyl groups can enhance the compound’s binding affinity to certain receptors and enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Fluoro-5-(perfluorophenyl)indole include other fluorinated indole derivatives, such as:
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a perfluorophenyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives . This combination of functional groups can enhance the compound’s reactivity, binding affinity, and stability, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H5F6N |
|---|---|
Peso molecular |
301.19 g/mol |
Nombre IUPAC |
4-fluoro-5-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H5F6N/c15-9-5-3-4-21-7(5)2-1-6(9)8-10(16)12(18)14(20)13(19)11(8)17/h1-4,21H |
Clave InChI |
JEYJAWGQOSYXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C(=C3F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)
![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)











